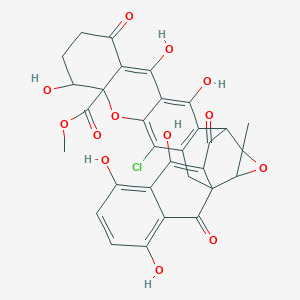![molecular formula C17H18BrN3O2S B238577 N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTB and is primarily used in the field of biochemistry and molecular biology.
Mechanism of Action
BPTB works by binding to the active site of UbcH5b, preventing the enzyme from carrying out its usual function. This binding leads to the accumulation of intracellular proteins that are normally degraded by the ubiquitin-proteasome system. The inhibition of UbcH5b by BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis. BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. Additionally, BPTB has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using BPTB in lab experiments include its specificity for UbcH5b and its ability to induce apoptosis in cancer cells. However, the limitations of using BPTB include its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the research on BPTB. One potential area of research is the development of BPTB analogs with improved solubility and potency. Another area of research is the investigation of the role of UbcH5b in other cellular processes. Furthermore, the potential applications of BPTB in cancer therapy and anti-inflammatory treatments warrant further investigation.
Conclusion:
In conclusion, N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTB inhibits the activity of the enzyme UbcH5b, leading to the accumulation of intracellular proteins and the induction of apoptosis in cancer cells. While BPTB has several advantages for lab experiments, including its specificity for UbcH5b, it also has limitations, including its low solubility in water. Future research on BPTB should focus on developing analogs with improved solubility and potency and investigating its potential applications in cancer therapy and anti-inflammatory treatments.
Synthesis Methods
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide involves the reaction of 5-bromopyridine-2-carbonyl chloride with 4-butoxyaniline in the presence of sodium thiocyanate. This reaction results in the formation of this compound as a white solid with a purity of more than 98%.
Scientific Research Applications
BPTB has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, ubiquitin-conjugating enzyme E2 N (UbcH5b). This enzyme is involved in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis.
properties
Molecular Formula |
C17H18BrN3O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
FBSNDKSNDCDXDX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)






![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
